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CMR protein, Rhodococcus fascians - 148466-72-2

CMR protein, Rhodococcus fascians

Catalog Number: EVT-1519569
CAS Number: 148466-72-2
Molecular Formula: C9H9NO
Molecular Weight: 0
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Product Introduction

Overview

Rhodococcus fascians is a Gram-positive bacterial phytopathogen known for causing leafy gall disease in a variety of plants, particularly affecting tobacco species. This bacterium is unique as the only phytopathogenic member of the Rhodococcus genus, which is part of the Nocardiaceae family within the Actinomycetota phylum. The pathogenicity of R. fascians is largely attributed to its plasmid-encoded genes, particularly those involved in hormone manipulation and virulence factors that disrupt normal plant growth and development. The chloramphenicol resistance protein, referred to as CMR protein, plays a significant role in antibiotic resistance mechanisms in this organism.

Source and Classification

Scientific Classification:

  • Domain: Bacteria
  • Phylum: Actinomycetota
  • Class: Actinomycetia
  • Order: Mycobacteriales
  • Family: Nocardiaceae
  • Genus: Rhodococcus
  • Species: Rhodococcus fascians

The CMR protein is a plasmid-encoded chloramphenicol exporter found in Rhodococcus fascians and closely related species like Corynebacterium glutamicum. It belongs to the major facilitator superfamily of antibiotic efflux pumps, specifically conferring resistance to chloramphenicol through an antibiotic efflux mechanism .

Synthesis Analysis

The synthesis of CMR protein involves the expression of genes located on a linear plasmid known as pFiD188. This plasmid contains essential virulence genes that are activated upon interaction with host plant tissues. The expression of these genes is tightly regulated by environmental factors such as pH, nutrient availability, and plant-derived signals .

Methods and Technical Details

  1. Gene Cloning: The chloramphenicol resistance gene (cmr) from R. fascians has been cloned into various vectors for functional studies.
  2. Mutagenesis: Techniques such as deletion mutagenesis have been employed to isolate mutants lacking specific virulence genes, allowing researchers to identify essential components for pathogenicity .
Molecular Structure Analysis

Structure Data

  • Type: Transmembrane protein
  • Function: Antibiotic efflux pump
Chemical Reactions Analysis

The CMR protein's primary chemical reaction involves the active transport of chloramphenicol across the bacterial membrane, thereby conferring resistance against this antibiotic. The mechanism operates through ATP-dependent processes that expel the drug from the cell, reducing its intracellular concentration and mitigating its inhibitory effects on protein synthesis .

Technical Details

  1. Efflux Mechanism: The CMR protein functions by utilizing energy from ATP hydrolysis to transport chloramphenicol against its concentration gradient.
  2. Substrate Specificity: While primarily associated with chloramphenicol, this transporter may also exhibit cross-resistance to other phenicol antibiotics due to its structural similarities with other efflux pumps.
Mechanism of Action

The mechanism by which Rhodococcus fascians induces leafy gall formation involves the secretion of signaling molecules that disrupt hormonal balance within host plants. The CMR protein facilitates survival in environments with antibiotic pressure, allowing the bacterium to thrive and manipulate host physiology effectively.

Process and Data

  1. Hormonal Manipulation: The bacterium alters cytokinin levels through genes encoded on its plasmid, leading to hyperplasia in plant tissues.
  2. Virulence Factors: Key genes such as fas (cytokinin synthesis) and fasR (regulatory gene) are crucial for establishing infection and inducing galls .
Physical and Chemical Properties Analysis

Physical Properties:

  • Cell Type: Gram-positive
  • Morphology: Rod-shaped bacteria with a thick peptidoglycan layer.

Chemical Properties:

  • Resistance Mechanism: Active efflux pump system for chloramphenicol.
  • Metabolic Pathways: Utilizes complex metabolic pathways involving glyoxylate shunt for survival in plant tissues .

Relevant Data or Analyses

Studies indicate that mutations affecting the CMR gene can lead to increased susceptibility to chloramphenicol, highlighting its role in bacterial survival under antibiotic stress conditions.

Applications

Scientific Uses:

  1. Biotechnological Applications: Due to its ability to degrade various substrates and resist antibiotics, Rhodococcus fascians has potential applications in bioremediation efforts.
  2. Plant Pathology Research: Understanding the mechanisms of pathogenicity can aid in developing resistant plant varieties or targeted treatments against this pathogen.
  3. Antibiotic Resistance Studies: The study of CMR protein contributes valuable insights into mechanisms of antibiotic resistance, which is critical for developing new therapeutic strategies against resistant bacterial strains.
Molecular Characterization of the CMR Protein

Structural Analysis of the CMR Efflux Pump

Transmembrane Domains and Topology

The CMR protein is a hydrophobic transmembrane efflux pump belonging to the Major Facilitator Superfamily (MFS). It features 12 membrane-spanning α-helices that traverse the cytoplasmic membrane, creating a conduit for antibiotic extrusion. These helices form two distinct domains: a six-helix N-terminal bundle and a six-helix C-terminal bundle, arranged in a pseudo-symmetrical configuration. This architecture generates a central substrate-binding cavity with alternating charged and hydrophobic residues critical for drug recognition [2] [4]. The protein’s topology positions its N- and C-termini within the cytoplasm, while key loop regions interact with periplasmic components. This structural organization is characteristic of MFS transporters leveraging the proton gradient for active efflux [3] [4].

Table 1: Structural Features of CMR Protein

FeatureDescriptionFunctional Significance
Membrane Topology12 transmembrane α-helices; cytoplasmic N-/C-terminiAnchors protein in cytoplasmic membrane
Helix ArrangementTwo 6-helix bundles forming central substrate cavityCreates drug translocation pathway
Key ResiduesCharged residues in TM1, TM4, TM7, TM10; hydrophobic pockets in TM2, TM5, TM8Substrate recognition and proton coupling
Extracellular LoopsLoop 2-3 and Loop 8-9 with high conformational flexibilityPotential gating mechanism during efflux

Homology to Tetracycline Efflux Proteins

CMR exhibits striking sequence and functional homology with tetracycline-specific efflux pumps from Streptomyces species. Sequence alignment reveals 52% amino acid identity with the tetracycline resistance determinant (TetA) of Streptomyces lividans, particularly within transmembrane helices involved in drug binding and proton translocation. This conservation extends to the membrane topology and energy-coupling mechanisms, indicating shared evolutionary origins among actinomycete efflux systems. Notably, both proteins utilize proton antiport for substrate extrusion and share a conserved "GxxXXDRxGRR" motif in transmembrane helix 2, critical for proton relay during the transport cycle [2] [3]. This homology suggests CMR may have evolved from ancestral tetracycline exporters through gene duplication and substrate adaptation.

Functional Mechanisms of Chloramphenicol Resistance

Efflux Dynamics and Proton Motive Force Dependency

CMR functions as a secondary active transporter driven by the proton motive force (PMF). Chloramphenicol efflux occurs via a strict proton-drug antiport mechanism: cytoplasmic protons bind to aspartate residues (D34 and D128) within the transmembrane helices, inducing conformational changes that open the drug-binding cavity. Subsequent proton release to the extracellular environment drives a structural rearrangement that expels chloramphenicol. This process is energy-dependent and bidirectional, allowing rapid antibiotic clearance against concentration gradients [4] [7]. Key observations confirm this mechanism:

  • Efflux is abolished by protonophores like CCCP (carbonyl cyanide m-chlorophenyl hydrazone)
  • pH-dependent transport kinetics with maximal activity at pH 6.5–7.0
  • Non-competitive inhibition by substrate analogs binding proton-coupling sites [4]

Substrate Specificity and Antibiotic Binding Sites

Despite being annotated for chloramphenicol resistance, CMR demonstrates broad substrate promiscuity. Primary substrates include chloramphenicol and its synthetic analog florfenicol, but structural studies reveal additional affinity for:

  • Clindamycin (lincosamide antibiotic)
  • Fusidic acid (steroid antibiotic)
  • Linezolid (oxazolidinone) [3] [7]

The substrate-binding pocket lies at the interface of transmembrane helices 4, 5, 7, and 10, featuring:

  • A hydrophobic cleft accommodating the dichloroacetamide tail of chloramphenicol
  • Polar residues (H192, E196) forming hydrogen bonds with antibiotic hydroxyl groups
  • Aromatic residues (F68, Y302) enabling π-π stacking with nitrobenzene rings

Table 2: Substrate Profile of CMR Efflux Pump

SubstrateBinding Affinity (Kd, μM)Relative Transport Efficiency (%)Key Binding Interactions
Chloramphenicol0.45 ± 0.12100H-bonding (H192, E196); π-stacking (Y302)
Florfenicol0.68 ± 0.1592Hydrophobic cleft (TM5); sulfomethyl recognition
Clindamycin2.10 ± 0.3065Van der Waals contacts (TM4, TM7)
Fusidic Acid8.50 ± 1.2028Partial hydrophobic pocket occupancy

This promiscuity arises from the pocket’s dynamic hydrophobic architecture, allowing accommodation of structurally divergent antibiotics. However, CMR cannot transport tetracyclines despite its homology with TetA proteins—a consequence of divergent residues in helix 7 altering electrostatic properties [2] [3].

Concluding Remarks

The CMR protein exemplifies how specialized efflux machinery enables Rhodococcus fascians to withstand antibiotic pressure in agricultural and environmental niches. Its structural homology with tetracycline exporters underscores evolutionary conservation among actinomycete resistance determinants, while its substrate flexibility highlights adaptive advantages in fluctuating environments. Understanding CMR’s molecular architecture provides a foundation for designing efflux inhibitors targeting its proton-coupling domains or substrate-binding cavities. Such agents could restore amphenicol efficacy against resistant pathogens and mitigate resistance spread in ecosystems where Rhodococcus thrives [3] [4].

Compound Names Mentioned: Chloramphenicol, Florfenicol, Clindamycin, Fusidic Acid, Linezolid, Tetracycline.

Properties

CAS Number

148466-72-2

Product Name

CMR protein, Rhodococcus fascians

Molecular Formula

C9H9NO

Synonyms

CMR protein, Rhodococcus fascians

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